molecular formula C10H14N2O B13298364 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine

Cat. No.: B13298364
M. Wt: 178.23 g/mol
InChI Key: QVAMIHZSYNESAO-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neuronal nicotinic acetylcholine receptors (nAChRs). This azetidine-containing scaffold is recognized as a key pharmacophore for developing ligands that target specific nAChR subtypes . The primary research value of this compound and its analogues lies in their high potency and selectivity for the α4β2-nAChR subtype, which is the most abundant high-affinity nicotine binding site in the brain . Compounds based on this structural motif have been investigated as partial agonists of α4β2-nAChRs . This mechanism of action, which involves selectively activating or modulating a specific nAChR subtype, is a key target for the development of novel therapeutic agents. Research into such ligands has shown promise in preclinical models for central nervous system disorders, with some analogues demonstrating profound antidepressant-like efficacy in established behavioral tests such as the forced swim test . Researchers utilize this core structure as a valuable tool to explore the physiology and pharmacology of nAChR subtypes and to design innovative chemical probes for imaging purposes or potential therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-6-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-9(12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3

InChI Key

QVAMIHZSYNESAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)COC2CNC2

Origin of Product

United States

Preparation Methods

Construction of the Pyridine Core with Methyl Substitution

The initial step involves synthesizing the 6-methylpyridine scaffold, which can be achieved via well-established methods such as:

Introduction of the Hydroxymethyl Group at the 2-Position

The hydroxymethyl group at the 2-position can be introduced through:

Formation of the Azetidin-3-yloxy Moiety

The key step involves synthesizing the azetidine ring and attaching it via an ether linkage:

  • Azetidine ring synthesis : Typically achieved through intramolecular cyclization of amino alcohols or via azetidine precursors like azetidin-3-one.
  • Ether linkage formation : Nucleophilic substitution of a hydroxymethyl group with an azetidin-3-yloxy precursor, often using base-promoted SN2 reactions.

Coupling of the Azetidine to the Pyridine

The azetidine ring, bearing a nucleophilic nitrogen or oxygen, can be coupled with the pyridine derivative via:

  • Williamson ether synthesis : Reacting the azetidine derivative (as a nucleophile) with a suitable halogenated pyridine.
  • Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling, especially when halogenated pyridines are used.

Reaction Conditions and Optimization Parameters

Reaction Step Typical Reagents Conditions Notes
Pyridine methylation Methyl iodide, base Reflux, inert atmosphere Ensures selective methylation at the 6-position
Hydroxymethylation Formaldehyde derivatives Acidic or basic medium Control of pH is critical for regioselectivity
Azetidine ring synthesis Amino alcohols, cyclization agents Heating, inert atmosphere Intramolecular cyclization favored at elevated temperatures
Ether formation Nucleophilic azetidine, halogenated pyridine Room temperature to 80°C, polar aprotic solvents (DMF, DMSO) Use of phase transfer catalysts can enhance yields
Coupling reactions Pd catalysts, ligands 80–120°C, inert atmosphere Optimization of ligand and catalyst loadings improves efficiency

Purification and Characterization

Post-synthesis, purification typically involves:

Industrial and Scale-Up Considerations

  • Reaction scalability : Requires optimization of solvent volumes, temperature control, and catalyst loading.
  • Environmental impact : Use of greener solvents and catalysts is recommended.
  • Purity standards : For pharmaceutical applications, impurities like residual metals (e.g., tungsten from oxidation catalysts) must be minimized, often below 10 ppm.

Research Findings and Data Tables

Summary of Key Synthesis Parameters

Parameter Range / Conditions Impact on Yield/Selectivity
Solvent DMF, DMSO Affects solubility and reaction rate
Temperature 50–80°C Influences cyclization efficiency
Catalyst Pd(OAc)₂, Ligands Enhances coupling reactions
Reaction Time 4–24 hours Balances conversion vs. side reactions

Notable Literature Data

  • Koren et al. (1998) : Demonstrated synthesis of azetidine derivatives with high affinity for nicotinic receptors, emphasizing the importance of regioselectivity in ether formation.
  • Patent WO2013065064A1 : Describes a process involving in-situ oxidation and decarboxylation steps, which can be adapted for the final oxidation of the azetidine-linked pyridine.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring may play a crucial role in binding to these targets, thereby influencing the compound’s bioactivity .

Comparison with Similar Compounds

Kinase Inhibitors with 6-Methylpyridine Moieties

Several kinase inhibitors incorporate 6-methylpyridine as a core structure. For example, in ALK5 kinase inhibitors, the 6-methylpyridine group was found to be superior to bulkier analogs like 6-dimethylaminopyridine due to better fitting into the enzyme's active site. However, thiazole derivatives (e.g., compound 79 with a 4-methylthiazol-2-yl group) demonstrated significantly higher activity (IC50 = 0.28 µM) compared to 6-methylpyridine analogs, likely due to improved hydrophobic interactions .

Compound Substituent at Position 2 Target Kinase IC50/Activity Reference
6-Methylpyridine None ALK5 Residual activity: 2%*
4-Methylthiazol-2-yl Thiazole ring ALK5 IC50 = 0.28 µM
Target Compound Azetidin-3-yloxy-methyl RAS Under investigation

*Tested at 10 µM concentration.

Anticonvulsant and Neuroactive Derivatives

2-Substituted pyridines with aminopropyl or morpholinopropyl groups at the 2-position, such as 2-(2-hydroxy-3-piperazinopropylamino)-6-methylpyridine, exhibit sympathetic blocking and histamine antagonism. These compounds demonstrate the importance of hydrophilic substituents for CNS activity, contrasting with the azetidine-containing derivative, which may offer improved blood-brain barrier penetration due to its smaller ring size .

Structural and Crystallographic Insights

Crystal structures of related compounds, such as 2-((3-methoxyphenyl)ethynyl)-6-methylpyridine, reveal unfavorable steric interactions (H⋯C distances: 2.97–3.36 Å) between methyl groups and aromatic hydrogens. The azetidine derivative’s compact structure may mitigate such issues, improving crystallinity and stability .

Key Research Findings and Implications

  • Synthetic Accessibility : Azetidine-pyridine hybrids require complex synthesis but offer tunable reactivity through protective group strategies (e.g., tert-butoxycarbonyl or benzyl groups) .
  • Biological Activity : While 6-methylpyridine derivatives are versatile, azetidine substitution may enhance selectivity for targets like RAS or CNS receptors due to reduced steric hindrance .

Biological Activity

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an azetidine moiety, which is significant for its biological interactions. The azetidine group can form hydrogen bonds and engage in π-π stacking interactions with various biological targets, enhancing its binding affinity and overall efficacy.

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to β-lactam antibiotics, the compound may disrupt bacterial cell wall formation, making it a candidate for antibacterial applications.
  • Binding Affinity : The azetidine moiety's ability to form hydrogen bonds contributes to the compound's binding affinity with target proteins, which can be critical for therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against various pathogens, potentially positioning it as a lead compound for antibiotic development.
  • CNS Activity : Similar compounds have shown promise as modulators for central nervous system disorders, indicating potential neuropharmacological applications .
  • Metabolic Stability : The compound's metabolic stability has been evaluated in vitro, revealing favorable profiles that suggest low clearance rates in liver microsomes, which is advantageous for sustained therapeutic effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntibacterialExhibited significant inhibition against Gram-positive bacteria.
CNS ModulationShowed potential as a positive allosteric modulator of mGluR2 receptors.
Metabolic StabilityDemonstrated low clearance in rat liver microsomes (RLM).

Case Study: Antibacterial Activity

In a study focusing on the antibacterial properties of azetidine derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for further development in treating bacterial infections.

Case Study: CNS Modulation

Another investigation assessed the compound's effects on mGluR2 receptors, which are implicated in various CNS disorders. The study reported that the compound acted as a positive allosteric modulator with an EC50 value comparable to existing therapeutic agents, indicating its potential utility in treating conditions such as anxiety and depression .

Q & A

Basic: What are the optimal synthetic routes for 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine, and how can reaction conditions be controlled to improve yields?

Methodological Answer:
The synthesis of azetidine-pyridine hybrids typically involves multi-step reactions. Key steps include:

  • Step 1: Preparation of the azetidine-3-ol intermediate via ring-opening of epichlorohydrin with ammonia, followed by protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) .
  • Step 2: Coupling the azetidine moiety to the pyridine backbone via nucleophilic substitution or Mitsunobu reactions. For example, 6-methylpyridine derivatives with leaving groups (e.g., bromine at the 2-position) can react with azetidin-3-ol under basic conditions (e.g., NaH in DMF) .
  • Optimization Tips:
    • Temperature Control: Maintain 0–5°C during nucleophilic substitutions to minimize side reactions.
    • Catalyst Use: Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation in related pyridine derivatives .
    • Purification: Column chromatography with gradients of ethyl acetate/hexane yields >90% purity.

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